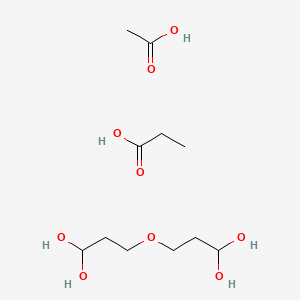
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is a complex organic compound with the molecular formula C11H24O9. This compound is characterized by the presence of multiple hydroxyl groups and carboxylic acid functionalities, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of acetic acid with 3,3-dihydroxypropoxy propane-1,1-diol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanediol, oxybis-, tetraacetate: Similar in structure but differs in the number of acetyl groups.
Acetic acid, propane-1,1-diol: Shares the acetic acid and propane-1,1-diol moieties but lacks the additional hydroxyl groups.
Uniqueness
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is unique due to its combination of multiple hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and versatility in various applications.
Propriétés
Numéro CAS |
673460-87-2 |
|---|---|
Formule moléculaire |
C11H24O9 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid |
InChI |
InChI=1S/C6H14O5.C3H6O2.C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;1-2-3(4)5;1-2(3)4/h5-10H,1-4H2;2H2,1H3,(H,4,5);1H3,(H,3,4) |
Clé InChI |
KSWVGFXRAVENMP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC(=O)O.C(COCCC(O)O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


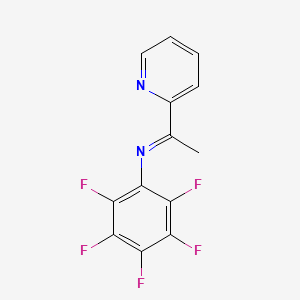
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
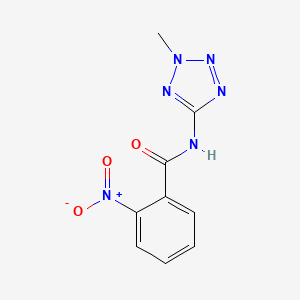
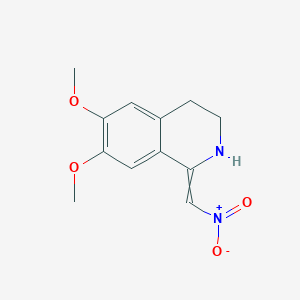
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
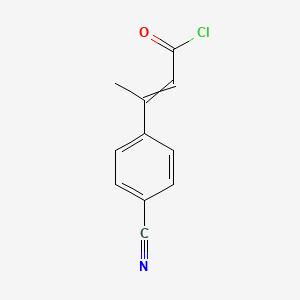
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)
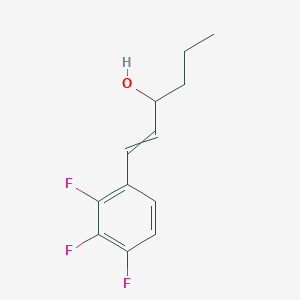
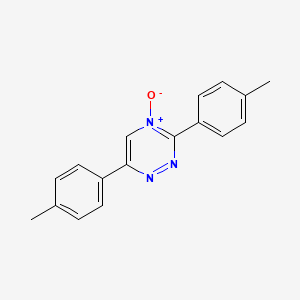
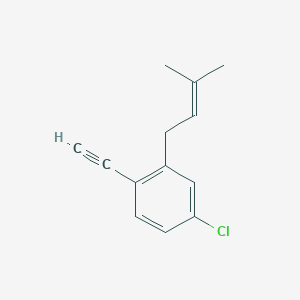
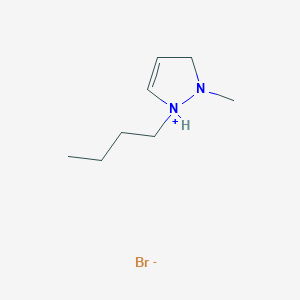

![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
